molecular formula C7H10F2O2 B1428795 2-(2,2-Difluorocyclopentyl)acetic acid CAS No. 1532703-00-6

2-(2,2-Difluorocyclopentyl)acetic acid

Cat. No.: B1428795
CAS No.: 1532703-00-6
M. Wt: 164.15 g/mol
InChI Key: KOKUGISIHTUPJT-UHFFFAOYSA-N
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Description

2-(2,2-Difluorocyclopentyl)acetic acid is a fluorinated organic compound characterized by its cyclopentyl ring substituted with two fluorine atoms at the 2-position and an acetic acid moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclopentanone as the starting material.

  • Fluorination: The cyclopentanone undergoes a fluorination reaction to introduce the two fluorine atoms at the 2-position, resulting in 2,2-difluorocyclopentanone.

  • Reduction: The ketone group in 2,2-difluorocyclopentanone is then reduced to an alcohol, forming 2-(2,2-difluorocyclopentyl)ethanol.

  • Oxidation: The alcohol group is oxidized to form the carboxylic acid, yielding this compound.

Industrial Production Methods: The industrial production of this compound involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve industrial-scale production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various derivatives.

  • Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: Substitution reactions can introduce different functional groups at the cyclopentyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, esters, and amides.

  • Reduction Products: Alcohols and aldehydes.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

2-(2,2-Difluorocyclopentyl)acetic acid has diverse applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds.

  • Biology: The compound can be used in biochemical studies to investigate the effects of fluorination on biological molecules.

  • Industry: It is used in the production of specialty chemicals and materials with enhanced properties due to fluorination.

Mechanism of Action

The mechanism by which 2-(2,2-difluorocyclopentyl)acetic acid exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance the compound's binding affinity and stability.

Comparison with Similar Compounds

  • 2-(2,2-Difluorocyclopentyl)ethan-1-ol: A related compound with an alcohol group instead of a carboxylic acid.

  • 2-(2,2-Difluorocyclopentyl)ethan-1-amine hydrochloride: Another related compound with an amine group.

Uniqueness: 2-(2,2-Difluorocyclopentyl)acetic acid is unique due to its combination of fluorine atoms and carboxylic acid functionality, which imparts distinct chemical and physical properties compared to its related compounds. The presence of fluorine atoms enhances its reactivity and stability, making it valuable in various applications.

Properties

IUPAC Name

2-(2,2-difluorocyclopentyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c8-7(9)3-1-2-5(7)4-6(10)11/h5H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKUGISIHTUPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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